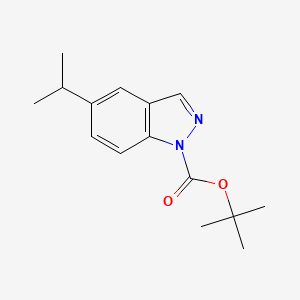
3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one typically involves the reaction of a suitable quinazolinone precursor with a fluorinated alkylating agent. The reaction conditions may include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die möglicherweise zur Bildung von Chinazolin-N-Oxiden führen.
Reduktion: Reduktionsreaktionen könnten das Chinazolinon in das entsprechende Dihydrochinazolinderivat umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der fluorierten Ethylgruppe auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation N-Oxide ergeben, während die Substitution eine Vielzahl von funktionalisierten Derivaten erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(1,2,2,2-Tetrafluorethyl)chinazolin-4(3H)-on kann Anwendungen in verschiedenen Bereichen haben:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Potenzieller Einsatz als Sonde zur Untersuchung biologischer Pfade.
Medizin: Exploration als Kandidat für die Medikamentenentwicklung aufgrund seiner potenziellen biologischen Aktivitäten.
Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Methyl-2-(1,2,2,2-Tetrafluorethyl)chinazolin-4(3H)-on hängt von seinem spezifischen biologischen Ziel ab. Es kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die fluorierte Ethylgruppe könnte ihre Bindungsaffinität und Selektivität erhöhen.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorinated ethyl group could enhance its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methylchinazolin-4(3H)-on: Fehlt die fluorierte Ethylgruppe, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
3-Methylchinazolin-4(3H)-on: Ähnliche Kernstruktur, aber ohne den fluorierten Substituenten.
2-(1,2,2,2-Tetrafluorethyl)chinazolin-4(3H)-on: Ähnliche fluorierte Gruppe, aber unterschiedliches Substitutionsschema.
Einzigartigkeit
Das Vorhandensein der 1,2,2,2-Tetrafluorethylgruppe in 3-Methyl-2-(1,2,2,2-Tetrafluorethyl)chinazolin-4(3H)-on kann einzigartige Eigenschaften wie erhöhte Lipophilie, metabolische Stabilität und verbesserte biologische Aktivität im Vergleich zu seinen nicht fluorierten Gegenstücken verleihen.
Eigenschaften
CAS-Nummer |
63077-35-0 |
|---|---|
Molekularformel |
C11H8F4N2O |
Molekulargewicht |
260.19 g/mol |
IUPAC-Name |
3-methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4-one |
InChI |
InChI=1S/C11H8F4N2O/c1-17-9(8(12)11(13,14)15)16-7-5-3-2-4-6(7)10(17)18/h2-5,8H,1H3 |
InChI-Schlüssel |
XKFIPKSNWHFAMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2N=C1C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)


![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)


![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)

